Summary of the Application: This compound is used in the synthesis of isomeric derivatives at non-K region and nodal positions for diverse functionalisation strategies .
Methods of Application: The bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
Results or Outcomes: This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Summary of the Application: It is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . It has also been employed in controlled radical polymerization of styrene .
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Summary of the Application: Bromopyrenes, derivatives of pyrene, have significance in materials science . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Methods of Application: Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
Field: Pharmaceutical Manufacturing
Summary of the Application: 1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing . It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene .
Methods of Application: It forms molecular complexes with [60]-and [70] fullerenes . Further, it is employed as an internal standard during derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
Results or Outcomes: In addition to this, it reacts with the perfluoroalkenylzinc reagent in the presence of tetrakis (triphenylphosphine)palladium catalyst to yield a trifunctional monomer 1,3,5-tris (alfa, beta, beta-trifluorovinyl)benzene .
Summary of the Application: (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene .
Methods of Application: It has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Summary of the Application: Bromopyrenes, derivatives of pyrene, have significance in environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Methods of Application: The main objective for conducting this research review is to gather the widespread aspects of nanomedicine under one heading and to highlight standard research practices in the medical field .
Results or Outcomes: Nanotechnology is showing successful and beneficial uses in the fields of diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Field: Photochemical Bromination
Summary of the Application: The traditional benzylic and allylic bromination using NBS in refluxing CCl 4 initiated by a radical initiator (benzoyl peroxide or 2,2′-azobis (isobutyronitrile)) has been developed .
1-(Bromomethyl)-2-chloro-3-methylbenzene, also known as 1-bromo-2-chloro-3-methylbenzene, is an aromatic compound characterized by the molecular formula C7H6BrCl. This compound features a benzene ring with three substituents: a bromomethyl group at position one, a chlorine atom at position two, and a methyl group at position three. Its structure can be represented as follows:
textCl | Br -C6H4 - CH3
The presence of halogens (bromine and chlorine) and a methyl group significantly influences its chemical properties and reactivity. The compound has a molecular weight of approximately 205.48 g/mol and is classified as a halogenated aromatic hydrocarbon .
Several synthetic routes are available for producing 1-(Bromomethyl)-2-chloro-3-methylbenzene:
1-(Bromomethyl)-2-chloro-3-methylbenzene is utilized in various applications, including:
Several compounds share structural similarities with 1-(Bromomethyl)-2-chloro-3-methylbenzene. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Bromo-2-chloro-4-methylbenzene | Methyl group at para position relative to bromine | Different reactivity due to para substitution |
1-Bromo-3-chloro-2-methylbenzene | Chlorine and methyl groups swapped | Distinct chemical behavior due to different arrangement |
1-Bromo-2-chloro-5-methylbenzene | Methyl group at meta position relative to bromine | Unique reactivity pattern compared to the target compound |
The uniqueness of 1-(Bromomethyl)-2-chloro-3-methylbenzene lies in its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications in organic synthesis and material science .